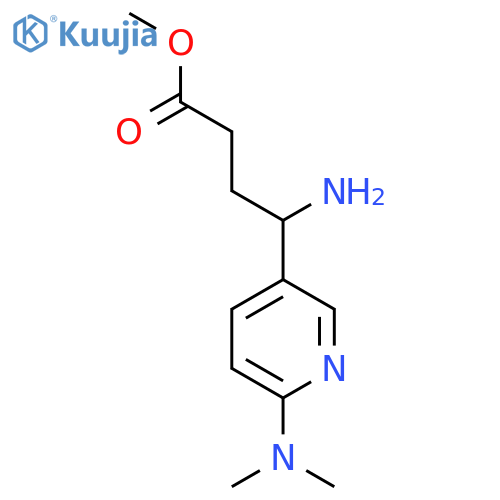Cas no 2228770-55-4 (methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate)

2228770-55-4 structure
商品名:methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate
- 2228770-55-4
- EN300-1761973
- methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate
-
- インチ: 1S/C12H19N3O2/c1-15(2)11-6-4-9(8-14-11)10(13)5-7-12(16)17-3/h4,6,8,10H,5,7,13H2,1-3H3
- InChIKey: BLVQVHOUSBCTQT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCC(C1C=NC(=CC=1)N(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 237.147726857g/mol
- どういたいしつりょう: 237.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 68.4Ų
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1761973-0.05g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-0.25g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-0.1g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-5.0g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1761973-2.5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-10g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-1g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-0.5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1761973-10.0g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 10g |
$5590.0 | 2023-05-23 |
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2228770-55-4 (methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
